![molecular formula C14H11ClFNO3S B2992817 [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 387855-32-5](/img/structure/B2992817.png)
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate intermediate.
Coupling with Methyl 5-Methylthiophene-2-Carboxylate: The isocyanate intermediate is then reacted with methyl 5-methylthiophene-2-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Medicine
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE: shares similarities with compounds such as:
Uniqueness
- Structural Features : The combination of aromatic and heterocyclic structures is unique.
- Reactivity : The presence of chloro and fluoro groups provides distinct reactivity patterns.
- Applications : Its potential applications in diverse fields make it a compound of significant interest.
Propiedades
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-8-2-5-12(21-8)14(19)20-7-13(18)17-11-4-3-9(16)6-10(11)15/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVERYYTWDQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2992740.png)
![8-(sec-butyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992741.png)
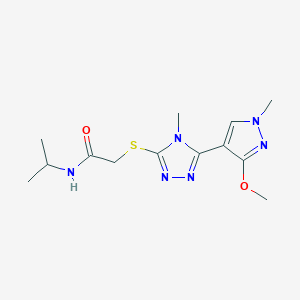
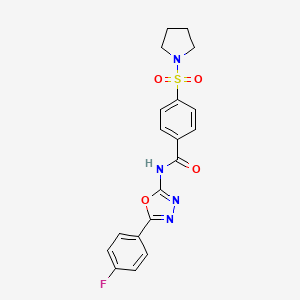
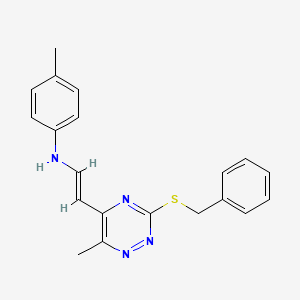
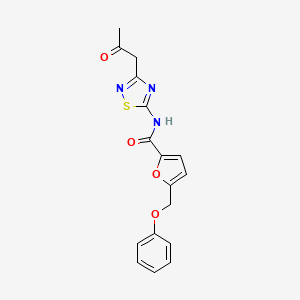
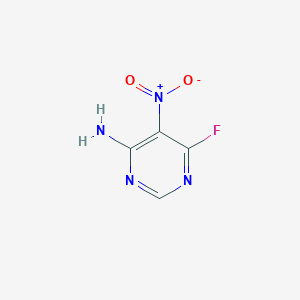

![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
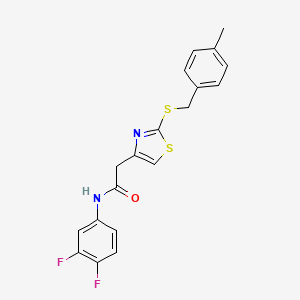
![4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2992757.png)
